molecular formula C28H20BrN B3028837 N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine CAS No. 352359-42-3

N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine

Cat. No. B3028837
M. Wt: 450.4 g/mol
InChI Key: JYAVHXABZQYLTH-UHFFFAOYSA-N
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Description

Molecular Cocrystals Analysis

The study of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has revealed significant insights into hydrogen bonding and molecular interactions. The interaction with 2-(naphthalen-2-yloxy)acetic acid forms a 1:1 adduct with a notable cyclic hydrogen-bonding motif. This adduct is essentially planar, with a small dihedral angle between the thiadiazole and naphthalene rings, indicating a strong interaction between the two molecules. Additionally, the presence of weak π-π stacking interactions suggests a level of stability within the crystal structure .

Schiff Base Synthesis Analysis

The synthesis of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base was achieved through reflux, with the structure confirmed by various spectroscopic methods. The condensation reaction's progress was monitored by FT-IR, ensuring the formation of the desired product. This methodological approach demonstrates the practical synthesis of Schiff bases, which are valuable in various chemical applications .

Dihydropyrimidine Derivatives Synthesis Analysis

The synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One involved multiple steps, starting with the preparation of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one. The subsequent condensation with 4-methoxy benzaldehyde and reaction with urea and concentrated HCl in DMF led to the formation of the title compound. The synthesized compounds were characterized by physical and spectral data and exhibited excellent antimicrobial activities .

Optoelectronic Compounds Synthesis Analysis

The synthesis of N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine was carried out using a Buchwald–Hartwig cross-coupling reaction. This process highlights the importance of such reactions in producing compounds for optoelectronic devices. The structural elucidation was comprehensive, involving elemental analysis, high-resolution mass spectrometry, and various spectroscopic techniques .

Molecular Structure of N-Phthalimide Derivative

The molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide was determined through crystallographic studies, which showed the p-bromophenyl group's coplanarity with the oxadiazole ring. The phthalimide group's orientation relative to the bromophenyloxadiazole plane was also noted. The experimental data were corroborated with computational molecular orbital calculations, providing a robust understanding of the compound's structure .

Scientific Research Applications

Synthesis and Optoelectronic Applications

  • The synthesis and exploration of derivatives related to N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine have been a subject of study for their potential in optoelectronic devices. Research has been conducted on the synthesis of such compounds and their biological activities, revealing their potential as trypanocide agents with relatively low acute toxicities. These studies have also investigated the inhibitory effects on the growth of Escherichia coli and their trypanocidal activities against Trypanosoma cruzi, highlighting their potential biomedical applications (Conti et al., 1996).

Chemical Properties and Synthesis Routes

  • Investigations into the chemical properties and synthesis routes of biphenyl derivatives have led to the development of novel synthetic pathways. For instance, studies on the Stevens rearrangement of quaternary ammonium salts have provided insights into the synthesis of compounds with potential applications in materials science, demonstrating the versatility of these biphenyl derivatives in chemical synthesis (Chukhajian et al., 2020).

Biological and Pharmacological Activities

  • The biological and pharmacological activities of derivatives have been a focus, with studies evaluating their in vitro toxicity and trypanocidal activities. Such research has provided valuable insights into the potential therapeutic applications of these compounds, especially in the context of infectious diseases like Chagas' disease (Oliveira et al., 1999; Pereira et al., 1998).

Material Science and Luminescence

  • The exploration of biphenyl derivatives in material science, particularly in luminescence and electroluminescence, has led to the development of new compounds with promising properties for electronic and photonic applications. These studies have highlighted the potential of such compounds in the design and synthesis of materials with specific optical and electronic characteristics, opening new avenues for research in material science and engineering (Fu et al., 2009; Zhang et al., 2011).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

properties

IUPAC Name

N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20BrN/c29-24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAVHXABZQYLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine

Synthesis routes and methods I

Procedure details

A mixture of N-phenylnaphthalen-1-amine (4.41 g, 20 mmol), 4,4′-dibromo-1,1′-biphenyl (15 g, 48 mmol), sodium tert-butoxide (4.8 g, 50 mmol) and Pd(dppf)Cl2 (0.44 g, 0.6 mmol) in anhydrous toluene (100 ml) was degassed and heated at 80° C. for 10 hours. After cooling to RT, the mixture was poured into dichloromethane (400 ml) and stirred for 30 min, then washed with brine (100 ml). The organic is collected and dried over Na2SO4, loaded on silica gel, and purified by flash column (hexanes to hexanes/ethyl acetate 90:1) to give a solid which was washed with methanol and dried under air to give a white solid 4 (5.58 g, in 62% yield).
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

A mixture of 4,4′-dibromobiphenyl (8.46 g=27.4 mmol), Pd(OAc)2 (105 mg=0.18 mmol), dppf (253 mg=0.46 mmol), N-(1-naphthyl)aniline (2.0 g=9.13 mmol) and sodium t-butoxide (1.32 g=13.7 mmol) in dry toluene was placed in a three-necked flask under a nitrogen atmosphere and stirred at 90° C. for 15 h. After cooling, the reaction was quenched by adding water and then extracted by ethyl acetate. The organic layer was dried over anhydrous MgSO4 and evaporated under vacuum. The products were purified by a silica gel column eluted with hexane. White solid of compound 2N was obtained in 70% yield (2.86 g=6.37 mmol).
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
105 mg
Type
catalyst
Reaction Step One
Name
Quantity
253 mg
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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